

# physicochemical properties of 7-bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 7-bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B1523548

[Get Quote](#)

An In-Depth Technical Guide to **7-bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine** for Advanced Research

## Abstract

This technical guide provides a comprehensive examination of **7-bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine** (CAS No. 1082042-20-3), a heterocyclic compound of significant interest in medicinal chemistry and drug development. Possessing a unique pyrrolopyridine scaffold, this molecule serves as a versatile and crucial intermediate in the synthesis of complex therapeutic agents, particularly kinase inhibitors. This document consolidates available data on its core physicochemical properties, spectroscopic characteristics, chemical reactivity, and established synthetic methodologies. Furthermore, it contextualizes the compound's strategic importance in modern drug discovery, offering field-proven insights for researchers, chemists, and drug development professionals.

## Introduction: The Strategic Value of the Pyrrolo[3,2-c]pyridine Scaffold

The fusion of a pyrrole ring with a pyridine ring creates the pyrrolopyridine bicyclic system, a scaffold that has become a cornerstone in contemporary medicinal chemistry.<sup>[1]</sup> This framework is structurally analogous to naturally occurring alkaloids and provides a rigid, electronically distinct core that is ideal for mimicking biological targets.<sup>[1]</sup> The development of

pyrrolopyridine derivatives was significantly propelled by the discovery that these structures could effectively function as protein kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[1] Drugs containing a pyrrolopyridine core, such as Vemurafenib, are utilized in targeted anticancer treatments, underscoring the scaffold's clinical relevance.[2]

The subject of this guide, **7-bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine**, is a specifically substituted derivative that offers unique advantages. The presence of a bromine atom at the 7-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, while the methyl group at the 4-position influences the molecule's steric and electronic properties, thereby modulating its chemical reactivity and biological activity.[1] This strategic substitution pattern makes it an exceptionally valuable building block for creating libraries of novel compounds for drug screening.

## Core Physicochemical Properties

Comprehensive experimental data for **7-bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine** is not consolidated in a single public source. The following tables summarize key identifiers and properties gathered from chemical supplier databases and computational predictions.

**Table 1: Chemical Identifiers**

Property	Value	Source
CAS Number	1082042-20-3	[1][3]
Molecular Formula	C <sub>8</sub> H <sub>7</sub> BrN <sub>2</sub>	[3]
Molecular Weight	211.06 g/mol	[1]
IUPAC Name	7-bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine	
InChI Key	QICNNKVEKVHEEM-UHFFFAOYSA-N	[1]
Canonical SMILES	CC1=NC=C(C2=C1C=CN2)Br	[3]

**Table 2: Physical and Chemical Properties**

Property	Value	Notes
Melting Point	Data not available	Typically a solid at room temperature.
Boiling Point	Data not available	---
Appearance	Solid (form may vary)	---
Solubility	Data not available	Expected to be soluble in organic solvents like DMF, DMSO, and chlorinated solvents.
Storage	Sealed in dry, room temperature	<a href="#">[3]</a>

## Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the identity and purity of **7-bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine**. While publicly accessible spectra for this specific isomer are limited, the expected signals can be predicted based on its structure.

- <sup>1</sup>H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine and pyrrole rings, a singlet for the N-H proton of the pyrrole (which may be broad), and a singlet for the methyl group protons.
- <sup>13</sup>C NMR Spectroscopy: The carbon NMR would display eight unique signals corresponding to each carbon atom in the molecule.
- Mass Spectrometry (MS): The mass spectrum should exhibit a characteristic isotopic pattern for the molecular ion [M]<sup>+</sup> and the protonated molecule [M+H]<sup>+</sup> due to the presence of the bromine atom (<sup>79</sup>Br and <sup>81</sup>Br in approximately a 1:1 ratio). The expected exact mass is approximately 210.98 and 212.98 Da.

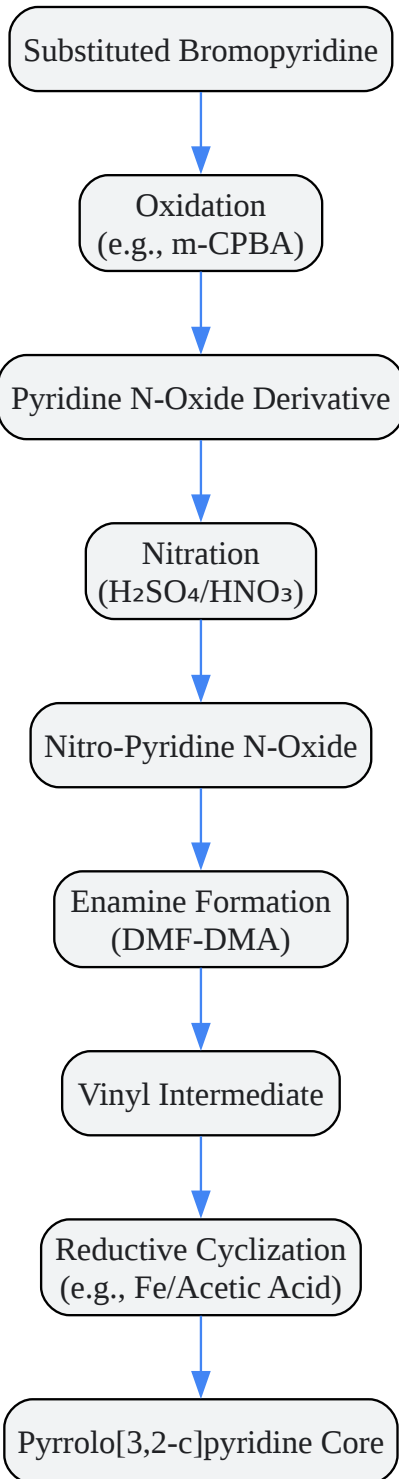
## Synthesis and Chemical Reactivity

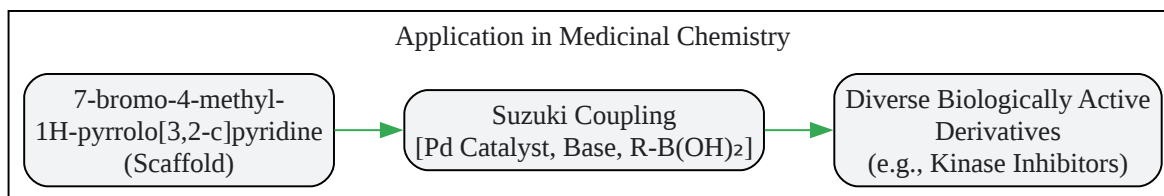
The utility of **7-bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine** stems from its synthetic accessibility and predictable reactivity.

## General Synthetic Strategy

The synthesis of the pyrrolo[3,2-c]pyridine core often involves a multi-step sequence starting from a substituted pyridine derivative. A representative pathway, based on the synthesis of a similar isomer, involves the nitration of a pyridine N-oxide, followed by the formation of an enamine intermediate, and subsequent reductive cyclization to construct the fused pyrrole ring. [4]

## Synthesis of Pyrrolo[3,2-c]pyridine Core





[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 7-bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine | 1082042-20-3 | Benchchem [benchchem.com]
- 2. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives [mdpi.com]
- 3. achmem.com [achmem.com]
- 4. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physicochemical properties of 7-bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1523548#physicochemical-properties-of-7-bromo-4-methyl-1h-pyrrolo-3-2-c-pyridine]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)